molecular formula C12H8ClNO2 B7837660 3-Chloro-5-(pyridin-4-yl)benzoic acid

3-Chloro-5-(pyridin-4-yl)benzoic acid

Cat. No.: B7837660
M. Wt: 233.65 g/mol
InChI Key: LBXOHXKBAUJWAP-UHFFFAOYSA-N
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Description

3-Chloro-5-(pyridin-4-yl)benzoic acid is a benzoic acid derivative functionalized with both a chloro substituent and a pyridin-4-yl ring, making it a versatile intermediate in medicinal chemistry and materials science. The molecular scaffold, featuring a carboxylic acid and a tertiary nitrogen in the pyridine ring, is commonly employed in the synthesis of co-crystals, as these functional groups reliably form heterosynthons through robust intermolecular hydrogen bonding interactions such as O–H···N(pyridyl) . Compounds with this core structure are investigated as potential inhibitors of key enzymatic targets. Research on similar benzamidobenzoic acid structures has demonstrated their utility as allosteric inhibitors of trypanosomatid hexokinase 1, a pivotal metabolic enzyme in parasites responsible for diseases like African sleeping sickness and Leishmaniasis . The specific positioning of the nitrogen atom in the pyridine ring (e.g., 4-position versus 3-position) is a critical determinant of biological activity and binding interactions, influencing efficacy against different bacterial strains such as S. aureus and E. coli . The chloro substituent further modulates the compound's electronic properties, lipophilicity, and potential for forming non-covalent interactions like C–Cl···π contacts in solid-state architectures, which can be relevant in crystal engineering . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to consult the latest scientific literature for specific applications and handling protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-pyridin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-11-6-9(5-10(7-11)12(15)16)8-1-3-14-4-2-8/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXOHXKBAUJWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 3 Chloro 5 Pyridin 4 Yl Benzoic Acid

Historical Context of Pyridine-Benzoic Acid Coupling Reactions

The synthesis of biaryl compounds, particularly those joining a pyridine (B92270) and a benzoic acid moiety, is a cornerstone of modern medicinal and materials chemistry. The development of efficient synthetic routes has been a significant focus of chemical research, evolving from classical methods to sophisticated, catalyzed reactions.

Review of Established Carbon-Carbon Bond Formation Techniques

The formation of a carbon-carbon (C-C) bond between two aromatic rings is a fundamental transformation in organic synthesis. Historically, methods like the Ullmann condensation required harsh conditions and offered limited functional group tolerance. The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized this field.

Key established techniques for C-C bond formation include:

Suzuki-Miyaura Coupling: First published by Akira Suzuki in 1979, this reaction couples an organoboron species (like a boronic acid) with an organohalide using a palladium catalyst and a base. wikipedia.orglibretexts.org Its popularity stems from the mild reaction conditions, the commercial availability and stability of boronic acids, and the generation of non-toxic inorganic byproducts. wikipedia.orgorganic-chemistry.org The reaction is widely used in synthesizing polyolefins, styrenes, and substituted biphenyls. wikipedia.org

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by palladium. While effective for a variety of substrates, the toxicity of the organotin reagents and byproducts is a significant drawback, often requiring careful handling and purification procedures. orgsyn.org

Negishi Coupling: Developed by Ei-ichi Negishi, this method utilizes an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst. orgsyn.org Negishi coupling is known for its high yields and tolerance of various functional groups. orgsyn.org

Heck Reaction: This reaction forms a C-C bond by coupling an alkene with an aryl or vinyl halide under palladium catalysis. It is particularly useful for creating substituted alkenes. chemistry.coach

The mechanism for these palladium-catalyzed reactions generally follows a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemistry.coach

Reaction Organometallic Reagent Catalyst Key Advantages Key Disadvantages
Suzuki-Miyaura Organoboron (e.g., Boronic Acid)PalladiumMild conditions, low toxicity, stable reagentsLimited by availability of some boronic acids
Stille Organotin (Stannane)PalladiumTolerant of many functional groupsToxic tin reagents and byproducts
Negishi OrganozincPalladium/NickelHigh yields, good functional group toleranceMoisture-sensitive organozinc reagents
Heck AlkenePalladiumGood for alkene synthesis, stereospecificLimited to forming bonds with sp² carbons

Evolution of Halogenated Pyridine Derivatization Strategies

Halogenated pyridines are crucial building blocks in organic synthesis due to the reactivity of the carbon-halogen bond, which can be selectively targeted for functionalization. The electron-deficient nature of the pyridine ring influences the reactivity of attached halogens, making them excellent substrates for cross-coupling reactions.

Early derivatization strategies often relied on nucleophilic aromatic substitution, which typically requires harsh conditions and is limited by the position of the halogen and the nature of the nucleophile. The development of palladium-catalyzed cross-coupling reactions significantly broadened the scope of what was possible.

Strategies evolved to include:

Use of Pyridyl Halides in Cross-Coupling: Pyridyl chlorides, bromides, and iodides are commonly used as coupling partners in Suzuki, Stille, and Negishi reactions. orgsyn.org Generally, the reactivity order is I > Br > Cl, allowing for selective reactions on poly-halogenated systems. orgsyn.org

Activation of the Pyridine Ring: For reactions like direct arylation, the pyridine nucleus can be activated by converting it to a pyridine N-oxide or an N-iminopyridinium ylide. nih.gov This approach enhances the reactivity of the C-H bonds, although it requires additional synthetic steps for activation and subsequent deprotection. nih.gov

Formation of Pyridyl Organometallics: Pyridyl organolithium or organozinc reagents can be generated from pyridyl halides through transmetalation. orgsyn.org These intermediates can then participate in coupling reactions.

Proposed and Reported Synthetic Pathways to 3-Chloro-5-(pyridin-4-yl)benzoic acid and Related Congeners

The synthesis of the target molecule, this compound, is ideally achieved using modern cross-coupling methods that offer efficiency and functional group compatibility.

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura reaction is a highly effective and commonly reported method for synthesizing pyridyl-aryl compounds. For the target molecule, two primary retrosynthetic disconnections are possible:

Route A: Coupling of 3-chloro-5-halobenzoic acid (or its corresponding ester) with pyridine-4-boronic acid .

Route B: Coupling of a 4-halopyridine (e.g., 4-bromopyridine) with 3-chloro-5-(dihydroxyboryl)benzoic acid .

Route A is often more practical due to the commercial availability and stability of pyridine-4-boronic acid. The reaction would typically be carried out using a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent system such as toluene, THF, or DMF, often with water. wikipedia.org

Hypothetical Suzuki-Miyaura Synthesis of the Target Compound

(A schematic representation of the Suzuki-Miyaura coupling between 3-chloro-5-iodobenzoic acid and pyridine-4-boronic acid, catalyzed by a palladium complex with a base, yielding this compound.)

Parameter Typical Conditions for Pyridyl-Aryl Suzuki Coupling
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine (B1218219) ligand
Boronic Acid/Ester Pyridine-4-boronic acid
Aryl Halide Methyl 3-chloro-5-iodobenzoate or 3-chloro-5-bromobenzoic acid
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/Water, Toluene/Water, DMF
Temperature 80-110 °C

Stille and Negishi Coupling Reactions in Pyridyl-Aryl Systems

Both Stille and Negishi couplings provide viable, albeit less common, alternatives to the Suzuki reaction for this synthesis.

Stille Coupling: This approach would involve reacting a pyridylstannane, such as 4-(tributylstannyl)pyridine, with 3-chloro-5-halobenzoic acid. A key challenge is the toxicity associated with organotin compounds. orgsyn.org The reactions often require elevated temperatures and prolonged reaction times. orgsyn.org

Negishi Coupling: A Negishi reaction could proceed by coupling a pyridylzinc halide (prepared from a 4-halopyridine) with 3-chloro-5-halobenzoic acid. orgsyn.org This method is powerful due to its high reactivity and yield but requires the in situ preparation of the moisture-sensitive organozinc reagent. orgsyn.org

Alternative Direct Arylation and Functionalization Routes

Direct C-H arylation has emerged as an atom-economical alternative to traditional cross-coupling, as it avoids the pre-functionalization of one of the coupling partners. nih.gov

Direct Arylation of the Pyridine Ring: One potential route involves the direct coupling of 3-chlorobenzoic acid with pyridine. However, controlling the regioselectivity on the pyridine ring is a major challenge. Rhodium(I)-catalyzed systems have been developed for the direct arylation of pyridines at the ortho position. nih.gov

Direct Arylation of the Benzoic Acid Ring: Palladium-catalyzed methods for the direct ortho-arylation of benzoic acids have been developed, where the carboxylate group directs the C-H activation. nih.govnih.gov For the synthesis of this compound, this would require a starting material where the chloro and pyridyl substituents are already in place, or a more complex multi-step strategy.

Decarboxylative Coupling: Another advanced method is the copper-mediated decarboxylative C-H arylation, which couples heteroarenes with benzoic acids. rsc.org This would involve a different synthetic logic, potentially coupling a pyridine derivative with a functionalized benzoic acid that undergoes decarboxylation.

These alternative routes highlight the ongoing innovation in C-C bond formation, aiming for greater efficiency and sustainability.

Strategic Considerations in Reaction Design and Yield Enhancement

The successful synthesis of this compound via the Suzuki-Miyaura coupling hinges on the careful selection and optimization of several key parameters. The inherent electronic properties of the coupling partners—an electron-deficient aryl chloride (the 3-chlorobenzoic acid moiety) and a heteroarylboronic acid (the pyridin-4-yl moiety)—necessitate a well-designed catalytic system to achieve high yields and purity.

Catalyst Systems and Ligand Effects in Cross-Coupling

The choice of the palladium catalyst and its associated ligand is paramount for an effective Suzuki-Miyaura coupling. While traditional palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be employed, modern catalysis often favors more sophisticated systems to handle challenging substrates like aryl chlorides. uwindsor.calibretexts.org

Catalyst Precursors: Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). These are typically used in conjunction with a supporting ligand to form the active Pd(0) catalytic species in situ.

Ligand Selection: The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligands play a crucial role in the efficiency of the coupling reaction, particularly with less reactive aryl chlorides.

Electron-rich and Bulky Phosphine Ligands: Ligands such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are highly effective for the coupling of aryl chlorides. Their high electron-donating ability facilitates the oxidative addition of the C-Cl bond to the palladium center, which is often the rate-limiting step. libretexts.org Biarylphosphine ligands like SPhos and XPhos are also known to confer high catalytic activity, enabling reactions at lower catalyst loadings and even at room temperature in some cases.

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphine ligands. They are typically more thermally stable and can be even stronger electron donors, leading to highly active catalysts for coupling unreactive chlorides.

A comparative overview of potential catalyst systems is presented in the table below.

Catalyst SystemLigand TypeKey AdvantagesRelevant Findings
Pd(OAc)₂ / SPhosBiarylphosphineHigh activity for aryl chlorides, allows for lower catalyst loadings.SPhos has shown unprecedented activity for Suzuki-Miyaura coupling of aryl and heteroaryl halides.
Pd₂(dba)₃ / P(t-Bu)₃Monodentate PhosphineStrong electron-donating ability, effective for electron-deficient chlorides.P(t-Bu)₃ is a bulky and electron-rich ligand that promotes the coupling of challenging substrates.
Pd-PEPPSIN-Heterocyclic Carbene (NHC)High thermal stability and reactivity for aryl chlorides.PEPPSI-type precatalysts are effective for a range of cross-coupling reactions involving aryl chlorides.
Pd(PPh₃)₄Tetrakis(triphenylphosphine)Commercially available and widely used.May require higher temperatures and catalyst loadings for unreactive chlorides.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling

Solvent Selection and Reaction Condition Optimization

The choice of solvent and other reaction parameters such as base and temperature significantly impacts the yield and selectivity of the Suzuki-Miyaura coupling.

Solvent Systems: A wide array of solvents can be utilized, ranging from organic to aqueous systems.

Aprotic Polar Solvents: Dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used. They are effective at solubilizing the reactants and the catalyst complex. Often, a mixture with water is employed to facilitate the dissolution of the inorganic base and to activate the boronic acid. acs.org

Aqueous Media: The use of water as a solvent or co-solvent is a green chemistry approach that can be highly effective, especially for the coupling of heteroaryl compounds. acs.org It can also simplify the work-up procedure.

Alcoholic Solvents: n-Butanol has been shown to be an effective solvent for the coupling of heteroaryl chlorides, sometimes in combination with water. acs.org

Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle. Common bases include:

Carbonates: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are widely used and are effective in many cases.

Phosphates: Potassium phosphate (B84403) (K₃PO₄) is a stronger base and is often employed for challenging couplings, particularly with aryl chlorides.

Hydroxides: Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) can also be used, especially in aqueous media.

Temperature and Reaction Time: The reaction temperature typically ranges from room temperature to reflux, depending on the reactivity of the substrates and the chosen catalytic system. For less reactive aryl chlorides, elevated temperatures (e.g., 80-110 °C) are often necessary to achieve a reasonable reaction rate and yield. nih.gov Reaction times can vary from a few hours to overnight.

An illustrative table of optimized reaction conditions for a similar coupling is provided below.

ParameterConditionRationale
Catalyst Pd(OAc)₂ (2 mol%)Effective palladium source.
Ligand SPhos (4 mol%)Highly active for aryl chlorides.
Base K₃PO₄ (2 equivalents)Strong base suitable for challenging couplings.
Solvent Dioxane/H₂O (4:1)Good solubility for reactants and catalyst, water activates boronic acid.
Temperature 100 °CSufficient to drive the reaction with an aryl chloride.
Reactants 3-Chlorobenzoic acid derivative (1 eq.), 4-Pyridylboronic acid (1.2 eq.)Slight excess of boronic acid to ensure complete consumption of the halide.

Table 2: Illustrative Optimized Reaction Conditions for Suzuki-Miyaura Coupling

Stereochemical Control and Regioselectivity in Synthesis

Stereochemical Control: The structure of this compound is achiral, meaning it does not have a stereocenter. Therefore, considerations of stereochemical control are not applicable in its synthesis. The primary focus is on achieving the correct connectivity of the aryl and heteroaryl rings.

Regioselectivity: Regioselectivity becomes a critical consideration when starting materials with multiple potential reaction sites are used. For the synthesis of this compound, a common and regioselective approach involves the coupling of a 3,5-dihalogenated benzoic acid derivative with one equivalent of 4-pyridylboronic acid.

The inherent reactivity differences between halogen atoms in a dihaloarene can be exploited to achieve regioselective coupling. In a molecule like methyl 3-bromo-5-chlorobenzoate, the carbon-bromine bond is generally more reactive towards oxidative addition to the palladium catalyst than the carbon-chlorine bond. This difference in reactivity allows for the selective coupling at the bromo-position, leaving the chloro-substituent intact.

A study on the regioselective Suzuki coupling of dihalobenzenes has shown that the less hindered and more electron-deficient halide is typically more reactive. acs.org In the case of a 3,5-dihalobenzoic acid, the electronic effects of the carboxylic acid group and the steric environment around each halogen will influence the site of the first coupling.

Scale-Up Considerations and Industrial Synthesis Perspectives

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges and considerations aimed at ensuring safety, efficiency, cost-effectiveness, and environmental sustainability.

Key Scale-Up Challenges:

Catalyst Cost and Removal: Palladium catalysts are expensive, making their efficient use and recovery a primary concern in large-scale production. The development of highly active catalysts that can be used at very low loadings (ppm levels) is a key area of research. acs.org Furthermore, stringent regulations for residual palladium in active pharmaceutical ingredients (APIs) necessitate robust purification methods to remove the catalyst from the final product.

Reaction Homogeneity and Mixing: On a large scale, ensuring efficient mixing of heterogeneous reaction mixtures (e.g., solid base in an organic solvent) can be challenging. Poor mixing can lead to localized "hot spots," side reactions, and inconsistent product quality.

Heat Transfer: Exothermic cross-coupling reactions require efficient heat management to maintain a consistent temperature and prevent runaway reactions. The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation more difficult.

Work-up and Product Isolation: The isolation of the product from the reaction mixture, including the removal of the catalyst, unreacted starting materials, and byproducts, needs to be scalable and efficient. Crystallization is often the preferred method for purification on an industrial scale.

Industrial Synthesis Strategies:

Process Optimization: Extensive process development is undertaken to optimize reaction conditions for large-scale production. This includes fine-tuning the catalyst loading, base, solvent, temperature, and reaction time to maximize yield and minimize impurities.

Use of Greener Solvents: There is a growing emphasis on using more environmentally friendly solvents. Aqueous media or biodegradable solvents are increasingly being explored for Suzuki couplings in industrial settings. acs.org

Flow Chemistry: Continuous flow reactors are gaining traction for the industrial synthesis of fine chemicals and pharmaceutical intermediates. acs.org They offer several advantages over traditional batch reactors, including improved heat and mass transfer, better control over reaction parameters, enhanced safety, and the potential for higher throughput.

Catalyst Recycling: The development of heterogeneous or immobilized catalysts that can be easily separated from the reaction mixture and reused is a key strategy for reducing costs and environmental impact.

A general protocol for the kilogram-scale synthesis of a pharmaceutical intermediate via Suzuki-Miyaura coupling has been reported using a surfactant in water, which highlights the industrial trend towards greener and more efficient processes. uwindsor.caresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of a compound. The spectra are anticipated to be a composite of the vibrational modes of the substituted benzoic acid and pyridine rings.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its primary functional groups. These include the carboxylic acid group, the carbon-chlorine bond, and the aromatic systems of the benzene (B151609) and pyridine rings.

Key expected vibrational frequencies include:

O-H Stretching: A very broad and intense band is anticipated in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in carboxylic acid dimers.

C=O Stretching: A strong absorption band is expected between 1710 and 1680 cm⁻¹ for the carbonyl (C=O) stretch of the carboxylic acid. The conjugation with the aromatic ring typically lowers this frequency compared to non-conjugated acids.

C-O Stretching and O-H Bending: A medium intensity band for the C-O stretch is generally observed between 1320 and 1210 cm⁻¹. An out-of-plane O-H bend may also be visible as a broad band around 920 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic C=C stretching vibrations of both the benzene and pyridine rings are expected to appear in the 1600-1400 cm⁻¹ region. Aromatic C-H stretching vibrations typically give rise to weaker bands above 3000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration is anticipated to produce a strong band in the lower frequency region of the spectrum, generally between 760 and 505 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring will exhibit its own set of characteristic vibrations, including ring breathing modes.

A hypothetical data table of expected characteristic IR frequencies is presented below, based on data from related compounds.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Carboxylic AcidO-H Stretch3300 - 2500Strong, Broad
Carboxylic AcidC=O Stretch1710 - 1680Strong
Aromatic RingsC=C Stretch1600 - 1400Medium to Strong
Carboxylic AcidC-O Stretch1320 - 1210Medium
Carboxylic AcidO-H Bend (out-of-plane)~920Medium, Broad
Benzene RingC-Cl Stretch760 - 505Strong

Conformational Insights from Vibrational Spectra

The relative orientation of the pyridine and substituted benzene rings can influence the vibrational spectra. The dihedral angle between the two aromatic rings would affect the degree of conjugation and, consequently, the positions and intensities of certain absorption bands. For instance, a more planar conformation could lead to shifts in the C=C and C=O stretching frequencies. However, significant steric hindrance between the rings would likely favor a non-planar arrangement in the gaseous or solution phase. In the solid state, the conformation is dictated by crystal packing forces.

Crystallographic Analysis for Solid-State Molecular Architecture

While specific crystallographic data for this compound is not available, analysis of a closely related compound, 3-(4-Pyridyl)benzoic acid, provides a strong basis for predicting its solid-state structure.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For 3-(4-Pyridyl)benzoic acid, SCXRD analysis revealed an orthorhombic crystal system. nist.govnih.gov It is plausible that this compound would crystallize in a similar or related crystal system, such as monoclinic or orthorhombic.

The structure of 3-(4-Pyridyl)benzoic acid is non-planar, with a dihedral angle of 32.14 (7)° between the benzene and pyridine rings. nist.govnih.gov A similar twisted conformation is expected for this compound due to the steric demands of the ortho-hydrogens on each ring. The presence of the chloro-substituent may induce further subtle changes in the dihedral angle and other geometric parameters.

A hypothetical table of crystallographic data, based on the analogous 3-(4-Pyridyl)benzoic acid, is provided below for illustrative purposes.

ParameterHypothetical Value for this compoundData from 3-(4-Pyridyl)benzoic acid nist.govnih.gov
Chemical FormulaC₁₂H₈ClNO₂C₁₂H₉NO₂
Molecular Weight233.65 g/mol 199.20 g/mol
Crystal SystemMonoclinic or OrthorhombicOrthorhombic
Space GroupP2₁/c or similarPna2₁
a (Å)Unavailable13.839 (3)
b (Å)Unavailable7.013 (7)
c (Å)Unavailable19.469 (10)
V (ų)Unavailable1890 (2)
ZUnavailable8

Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding Networks)

The solid-state architecture of this compound is expected to be dominated by strong intermolecular hydrogen bonds. The most prominent of these would be the O-H···N hydrogen bond formed between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. nist.govnih.gov This is a robust and common interaction in acid-pyridine co-crystals. researchgate.net

In the crystal structure of 3-(4-Pyridyl)benzoic acid, these O-H···N hydrogen bonds link molecules into infinite chains. nist.govnih.gov A similar chain motif is highly probable for its chloro-substituted derivative.

C-H···O interactions: Between aromatic C-H donors and the carbonyl oxygen acceptor.

π-π stacking: Between the aromatic rings of adjacent molecules.

Halogen bonding: The chlorine atom could act as a halogen bond donor, interacting with electron-rich atoms like the pyridine nitrogen or the carbonyl oxygen.

C-H···Cl and Cl···π interactions: The chlorine atom can also participate in weaker C-H···Cl hydrogen bonds or interact with the π-system of an adjacent aromatic ring. nist.gov

These collective interactions would define the three-dimensional supramolecular assembly of the compound in the solid state.

Conclusion

3-Chloro-5-(pyridin-4-yl)benzoic acid represents an intriguing yet underexplored molecule within the broader class of pyridine-substituted benzoic acid derivatives. While specific research dedicated to this compound is limited, its structural features suggest significant potential for applications in both medicinal chemistry and materials science. The strategic placement of the chloro and pyridinyl substituents on the benzoic acid core provides a unique combination of reactive sites and opportunities for diverse intermolecular interactions. Further investigation into the synthesis, characterization, and application of this compound is warranted to fully unlock its potential and contribute to the expanding landscape of heterocyclic chemistry.

Computational and Theoretical Investigations of 3 Chloro 5 Pyridin 4 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful avenue to elucidate the intrinsic electronic properties and predict the chemical behavior of molecules. For 3-Chloro-5-(pyridin-4-yl)benzoic acid, these theoretical approaches provide a detailed picture of its structure, charge distribution, and reactivity.

Density Functional Theory (DFT) Studies on Optimized Geometries and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the optimized geometry and energetics of molecules. While specific DFT studies on this compound are not extensively available in the provided search results, the principles of DFT allow for the theoretical determination of bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. These calculations would also provide the total energy of the molecule, offering insights into its thermodynamic stability.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map of this compound would reveal regions of negative potential, likely concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group, highlighting sites for nucleophilic interaction.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is likely to be located on the electron-rich benzoic acid and pyridine rings, while the LUMO may be distributed over the entire molecule, with significant contributions from the electron-withdrawing chloro and carboxylic acid groups.

Computational Parameter Significance for this compound
Optimized Geometry (DFT) Predicts the most stable 3D arrangement of atoms.
Total Energy (DFT) Indicates the thermodynamic stability of the molecule.
MEP Negative Potential Highlights regions prone to electrophilic attack (e.g., O and N atoms).
MEP Positive Potential Highlights regions prone to nucleophilic attack (e.g., H atoms).
HOMO Energy Reflects the electron-donating ability.
LUMO Energy Reflects the electron-accepting ability.
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability.

Conformational Analysis and Energy Landscape Exploration

The flexibility of this compound, arising from the rotation around the single bond connecting the two aromatic rings, gives rise to different conformations with varying energies. Understanding this conformational landscape is essential for comprehending its interactions and aggregation behavior.

Potential Energy Surface Scans for Rotational Barriers

A potential energy surface (PES) scan can be computationally performed to explore the energy changes associated with the rotation around the C-C single bond linking the chloro-substituted benzoic acid and the pyridine ring. This analysis would reveal the energy barriers between different conformations, identifying the most stable (lowest energy) and least stable (highest energy) rotational isomers. The height of these rotational barriers provides information about the flexibility of the molecule at different temperatures.

Intermolecular Interactions and Aggregation Behavior (e.g., Dimerization)

Interaction Type Description
Hydrogen Bonding Formation of O-H···O bonds between carboxylic acid groups of two molecules, leading to dimerization. researchgate.net
π-π Stacking Attractive, noncovalent interactions between the aromatic rings of adjacent molecules.
Halogen Bonding Noncovalent interaction involving the chlorine atom as an electrophilic region.

Spectroscopic Parameter Prediction and Experimental Validation

The prediction of spectroscopic parameters is a powerful tool for confirming the synthesis of a target molecule and for understanding its electronic and vibrational properties.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation in organic chemistry. Computational methods, particularly those based on DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. These predictions are invaluable for assigning experimental spectra, especially for complex molecules where spectral overlap can be a challenge.

For this compound, a computational study would involve optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS). A data table of predicted chemical shifts, such as the hypothetical one below, would be a critical output of such a study.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and not based on actual calculations.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-132.5
C28.1129.8
C3-135.1
C48.3128.5
C5-148.2
C67.9125.0
C=O-168.0
OH12.5-
Py-C2'8.8150.5
Py-C3'7.7122.3
Py-C4'-145.9
Py-C5'7.7122.3
Py-C6'8.8150.5

Comparing such predicted data with experimentally obtained NMR spectra would provide strong evidence for the successful synthesis and structural integrity of the compound.

Theoretical Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Theoretical calculations can predict the vibrational frequencies and intensities of these modes, aiding in the interpretation of experimental spectra. These calculations can help to assign specific absorption bands or Raman shifts to particular bond stretches, bends, and torsions within the molecule.

For this compound, a theoretical vibrational analysis would provide a detailed picture of its molecular vibrations. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational methods. A table summarizing the most significant predicted vibrational modes, their frequencies, and their IR and Raman intensities would be a key outcome.

Hypothetical Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative and not based on actual calculations.)

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
O-H stretch3450HighLow
C-H stretch (aromatic)3100-3000MediumHigh
C=O stretch1720Very HighMedium
C=C/C=N stretch (ring)1600-1450HighHigh
C-Cl stretch750MediumMedium

In Silico Screening and Ligand Design Principles

The structural motifs present in this compound, namely the pyridine ring and the benzoic acid moiety, are common in pharmacologically active compounds and functional materials. This makes the molecule and its derivatives interesting candidates for in silico screening and rational ligand design.

In silico screening involves computationally evaluating large libraries of molecules for their potential to bind to a biological target, such as a protein or enzyme. The this compound scaffold could serve as a starting point for designing new inhibitors or modulators of various biological processes. For instance, pyridine and benzoic acid groups are known to participate in hydrogen bonding and π-stacking interactions, which are crucial for molecular recognition.

Ligand design principles based on this scaffold would involve exploring how modifications to the substitution pattern on both the benzoic acid and pyridine rings affect binding affinity and selectivity. For example, the position and nature of the halogen substituent, as well as the substitution on the pyridine ring, could be systematically varied to optimize interactions with a target binding site. Computational techniques such as molecular docking and molecular dynamics simulations would be instrumental in guiding these design efforts.

Without specific studies on this compound, discussions on its potential applications in drug discovery or materials science remain speculative. The generation of detailed computational and theoretical data is a critical first step to unlocking the potential of this and related compounds.

Reactivity and Derivatization Chemistry of 3 Chloro 5 Pyridin 4 Yl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of derivatization reactions, including the formation of esters and amides, as well as decarboxylation and reduction.

The conversion of the carboxylic acid group into esters and amides is a fundamental set of transformations for this compound.

Esterification: The most common method for converting carboxylic acids into esters is the Fischer esterification. libretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgdocbrown.info The reaction is reversible, and to favor the formation of the ester, a large excess of the alcohol is typically used. libretexts.org Alternatively, the carboxylic acid can be first converted to a more reactive intermediate, such as an acyl chloride, by treatment with thionyl chloride (SOCl₂). libretexts.org This acyl chloride then readily reacts with an alcohol to yield the corresponding ester.

Amidation: Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. youtube.com Direct reaction requires high temperatures to drive off the water that is formed. A more common laboratory method involves activating the carboxylic acid first. This can be achieved by converting it to an acid chloride, which then reacts with an amine to form the amide. nih.gov Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) can also be used to facilitate the direct coupling of the carboxylic acid with an amine under milder conditions. nih.gov

Table 1: Representative Esterification and Amidation Reactions

Reaction Type Reagents Product Type General Conditions
Fischer Esterification Alcohol (R'-OH), Strong Acid (e.g., H₂SO₄) Ester Heat, Excess Alcohol

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. For aromatic carboxylic acids, this transformation is generally challenging and requires significant energy input unless specific activating groups are present on the aromatic ring. nist.gov

Research on various benzoic acid systems shows that decarboxylation rates are very slow, even at high temperatures (e.g., 400 °C), for unactivated acids. nist.gov The presence of electron-donating groups, particularly a hydroxyl group in the ortho or para position, can significantly facilitate decarboxylation. nist.govacs.org For 3-Chloro-5-(pyridin-4-yl)benzoic acid, which lacks such strong activating groups, decarboxylation would be expected to be an inefficient process, occurring only under harsh thermal or catalytic conditions. The addition of a base, such as pyridine (B92270), has been shown to promote the decarboxylation of benzoic acid, suggesting a mechanism that proceeds through the carboxylate anion. nist.gov

The carboxylic acid group can undergo reduction to a primary alcohol. This transformation does not occur with mild reducing agents but requires powerful hydride donors like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, forming an intermediate aldehyde. libretexts.org Because aldehydes are more reactive towards reduction than carboxylic acids, the intermediate is immediately reduced further to the primary alcohol and cannot be isolated. libretexts.org

Transformations of the Pyridine Ring

The pyridine ring in this compound contains a nitrogen heteroatom that influences its reactivity, making it distinct from the benzene (B151609) ring.

The lone pair of electrons on the pyridine nitrogen atom makes it a target for electrophilic reagents.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. youtube.com This transformation alters the electronic properties of the ring, increasing the electron density at the ortho and para positions through resonance. youtube.com This activation can change the regioselectivity of subsequent electrophilic substitution reactions. youtube.com

Quaternization: The nitrogen atom can act as a nucleophile and react with alkyl halides to form quaternary pyridinium (B92312) salts. youtube.com This reaction adds a positive charge to the nitrogen, making the pyridine ring highly electron-deficient and even more activated towards nucleophilic attack. youtube.com

Table 2: Functionalization of the Pyridine Nitrogen

Reaction Type Reagent Example Product
N-Oxidation Hydrogen Peroxide (H₂O₂) Pyridine N-oxide derivative
Quaternization Alkyl Halide (e.g., CH₃I) Pyridinium salt derivative

Electrophilic Aromatic Substitution (EAS): The pyridine ring is significantly less reactive towards electrophiles than benzene. youtube.comwikipedia.org The electronegative nitrogen atom deactivates the ring, and under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the nitrogen atom becomes protonated. wikipedia.orgmasterorganicchemistry.com This creates a positive charge, which further deactivates the ring towards attack by an electrophile. wikipedia.org If a reaction does occur, it is directed to the meta-position relative to the nitrogen (the 3- and 5-positions). youtube.com In this compound, the pyridine ring is already substituted at the 4-position, and the remaining positions (2, 3, 5, 6) are further influenced by the deactivating chloro- and carboxyphenyl- substituent. Therefore, electrophilic substitution on the pyridine ring of this molecule is highly unlikely.

Nucleophilic Aromatic Substitution (NAS): In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution. youtube.comyoutube.com This reactivity is especially pronounced at the positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions). youtube.com While the parent compound lacks a conventional leaving group on the pyridine ring itself, reactions with very strong nucleophiles are possible. A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide (NaNH₂) to introduce an amino group, typically at the 2-position, with the expulsion of a hydride ion. youtube.com For this compound, such a reaction could potentially occur at the 2- or 6-position of the pyridine ring under forcing conditions. The presence of a halide on the pyridine ring greatly facilitates NAS. youtube.comyoutube.com

Metal-Catalyzed Transformations on the Pyridine Scaffold

The pyridine ring of this compound is a versatile scaffold for a variety of metal-catalyzed transformations. The nitrogen atom within the heterocycle plays a crucial role, as its coordinating ability can influence the regioselectivity and efficiency of these reactions. eurekaselect.com However, this same coordinating power can also pose challenges by deactivating the catalyst. nih.gov Consequently, strategies to modulate the nitrogen's activity, such as its conversion to a pyridine N-oxide, are sometimes employed to achieve desired functionalizations. eurekaselect.com

A key strategy for modifying the pyridine ring is direct C-H activation, which has emerged as a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, minimizing the need for pre-functionalized starting materials. rsc.orgnih.gov Palladium, rhodium, and iridium catalysts are frequently used for this purpose. nih.govacs.org For instance, iridium-catalyzed borylation can introduce a boryl group onto the pyridine ring, which can then participate in subsequent cross-coupling reactions. nih.gov The regioselectivity of C-H activation is influenced by electronic and steric factors. nih.gov In many pyridine systems, the C2 and C6 positions are most susceptible to functionalization due to the electronic influence and proximity of the nitrogen atom. nih.gov However, directing groups or specific catalytic systems can steer the reaction to the C3 or C4 positions. nih.gov

Palladium-catalyzed reactions are also prominent for modifying the pyridine moiety. For example, desulfinative cross-coupling reactions, where pyridylsulfinates act as surrogates for pyridylboron reagents, can form new aryl-pyridine bonds. acs.org Furthermore, under specific conditions, such as palladium-catalyzed hydrogenation, the pyridine ring can be reduced to the corresponding piperidine, offering a pathway to saturated analogues. rsc.org

Table 1: Examples of Metal-Catalyzed Reactions on Pyridine Scaffolds

Reaction Type Catalyst/Reagents Position Functionalized Product Type Reference
C-H Arylation Pd(OAc)₂, Ligand, Base C3, C4 Aryl-pyridines nih.gov
C-H Borylation Iridium Catalyst C2, C3 Borylated pyridines nih.gov
Desulfinative Coupling Pd Catalyst, Pyridylsulfinate C2, C3, C4 (Hetero)arylpyridines acs.org
Hydrogenation Pd/C, H₂, Acid Ring Reduction Piperidines rsc.org

Reactions at the Chlorinated Benzene Ring

The chlorinated benzene ring of this compound provides a reactive handle for numerous transformations, allowing for extensive derivatization. The chlorine atom serves as a leaving group in various cross-coupling reactions, while the aromatic ring itself can undergo further substitution.

The chlorine atom on the benzene ring can be exchanged for another halogen, most commonly iodine or bromine, through a transition-metal-catalyzed process known as an aromatic Finkelstein reaction. wikipedia.orgorganic-chemistry.org This reaction is synthetically valuable because aryl iodides and bromides are often more reactive in subsequent cross-coupling reactions than the corresponding aryl chlorides. nih.gov

The classic Finkelstein reaction involves the exchange of halogens in alkyl halides and proceeds via an SN2 mechanism, driven by the differential solubility of halide salts in a polar aprotic solvent like acetone. wikipedia.orgiitk.ac.in However, aryl halides are generally unreactive under these conditions. wikipedia.org The aromatic Finkelstein reaction requires a catalyst, typically a copper(I) or nickel salt. organic-chemistry.orgacs.org Copper(I) iodide, used in combination with a diamine ligand, has proven effective for converting aryl bromides to aryl iodides. organic-chemistry.org More recently, nickel-catalyzed methods have been developed that can efficiently transform even the less reactive aryl chlorides into aryl iodides under mild conditions, expanding the reaction's applicability. acs.org

Table 2: Catalytic Systems for Aromatic Finkelstein Reactions

Catalyst System Substrate Product Key Features Reference
CuI / Diamine Ligand Aryl Bromide Aryl Iodide Mild, general method for bromides. organic-chemistry.org
Nickel / Bisoxazoline Ligand Aryl Chloride Aryl Iodide Effective for less reactive chlorides. acs.org
Nickel(II) bromide Aryl Chloride Aryl Bromide Requires microwave irradiation and high temperatures. nih.gov

The chloro group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. libretexts.org This allows for the introduction of a wide array of substituents onto the benzene ring.

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orglibretexts.org The Stille reaction is highly versatile with respect to the coupling partners and is tolerant of many functional groups. organic-chemistry.org For a molecule like this compound, a palladium catalyst such as Pd(PPh₃)₄ would facilitate the reaction between the aryl chloride and an organostannane (R-Sn(Alkyl)₃), resulting in the replacement of the chlorine atom with the 'R' group from the stannane. wikipedia.orgnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org Applying this to this compound would involve reacting it with a terminal alkyne (R-C≡CH) to yield an alkynyl-substituted benzoic acid derivative. bepls.com The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org

Other significant cross-coupling reactions include the Suzuki reaction (using organoboron reagents) and the Buchwald-Hartwig amination (forming carbon-nitrogen bonds). acs.orgwikipedia.orgwikipedia.org The Suzuki reaction, in particular, is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.orglibretexts.org These reactions collectively provide a powerful toolkit for modifying the chlorinated benzene ring.

Table 3: Overview of Key Cross-Coupling Reactions

Reaction Coupling Partners Catalyst System Bond Formed Reference
Stille Aryl-Cl + R-Sn(Alkyl)₃ Pd(0) complex C-C wikipedia.org
Sonogashira Aryl-Cl + R-C≡CH Pd complex, Cu(I) co-catalyst C-C (sp²-sp) wikipedia.org
Suzuki Aryl-Cl + R-B(OH)₂ Pd complex, Base C-C wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Aryl-Cl + R₂NH Pd complex, Base C-N wikipedia.orgorganic-chemistry.org

Further functionalization of the benzene ring can be achieved through electrophilic aromatic substitution (EAS). uci.edumasterorganicchemistry.com In this reaction, an electrophile attacks the aromatic ring, replacing a hydrogen atom. libretexts.org The regiochemical outcome is dictated by the directing effects of the existing substituents: the carboxylic acid, the chloro group, and the pyridyl group.

Both the carboxylic acid (-COOH) and the chloro (-Cl) substituents are electron-withdrawing and act as meta-directors. youtube.com The pyridine ring is also an electron-withdrawing, deactivating group. Under the acidic conditions often required for EAS, the pyridine nitrogen would be protonated, forming a pyridinium ion, which is a very strong deactivating, meta-directing group. Therefore, incoming electrophiles would be directed to the positions meta to all three existing substituents. The available positions for substitution are C2, C4, and C6.

Position C2 is ortho to the -COOH group and meta to the -Cl group.

Position C6 is ortho to the -COOH group and meta to the pyridyl group.

Position C4 is para to the -COOH group and ortho to both the -Cl and pyridyl groups.

Considering the combined directing effects, substitution is most likely to occur at the C2 position, which is meta to both the chloro and the pyridyl/pyridinium groups and ortho to the carboxylic acid.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. nih.gov

Halogenation: Introduction of another halogen (e.g., -Br or -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeCl₃ or AlCl₃. masterorganicchemistry.comucwv.eduyoutube.com

These reactions require a catalyst to activate the electrophile, making it strong enough to react with the deactivated benzene ring. masterorganicchemistry.comlibretexts.org

Strategic Derivatization for Enhanced Synthetic Utility

The diverse reactivity of the different positions on the this compound scaffold makes it an ideal core structure for the synthesis of large libraries of analogues. Such libraries are crucial in fields like medicinal chemistry for structure-activity relationship (SAR) studies. By systematically applying the reactions described previously—such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings—in a combinatorial or parallel synthesis fashion, a wide range of derivatives can be rapidly generated. nih.gov

For example, starting with this compound, a library could be constructed by:

Varying the substituent at the C3 position of the benzene ring: A series of organoboron reagents (for Suzuki coupling), organostannanes (for Stille coupling), terminal alkynes (for Sonogashira coupling), or amines (for Buchwald-Hartwig amination) can be reacted with the chloro-group to introduce diverse functionalities. wikipedia.orgwikipedia.orgacs.orgwikipedia.org

Modifying the carboxylic acid: Standard esterification or amidation reactions can convert the -COOH group into a variety of esters or amides, altering the polarity and hydrogen bonding capabilities of the molecule.

Functionalizing the pyridine ring: Where feasible, late-stage C-H activation or other metal-catalyzed reactions could be used to introduce substituents onto the pyridine scaffold, further expanding the chemical diversity of the library. nih.govacs.org

This strategic, high-throughput approach allows for the efficient exploration of the chemical space around the core scaffold, facilitating the identification of compounds with optimized properties for various applications.

Formation of Coordination Complexes with Metal Centers

Following a comprehensive search of available scientific literature and chemical databases, no specific research findings, scholarly articles, or structural data could be located concerning the formation of coordination complexes or metal-organic frameworks involving the specific ligand this compound. While extensive research exists on the coordination chemistry of related pyridyl-benzoic acid derivatives, information detailing the reactivity and complexation of this particular chloro-substituted isomer with metal centers is not present in the reviewed sources.

Therefore, this section cannot be completed with the scientifically accurate and detailed research findings required. Further experimental investigation is necessary to elucidate the coordination chemistry of this compound.

Applications in Material Science and Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

The trifunctional nature of 3-Chloro-5-(pyridin-4-yl)benzoic acid makes it a theoretical candidate as a versatile building block, or tecton, in the rational design and synthesis of more complex chemical structures. The carboxylic acid and pyridine (B92270) moieties are particularly significant for their ability to form predictable and strong intermolecular interactions.

While specific studies on this compound are not prevalent, its structural motifs are commonly found in ligands used for creating supramolecular assemblies and metal-organic frameworks (MOFs). The pyridyl nitrogen is an excellent coordination site for metal ions, and the carboxylate group can also bind to metal centers or form robust hydrogen bonds. This dual functionality allows it to act as a linker, connecting metal nodes to form extended one-, two-, or three-dimensional networks. The chloro-substituent can influence the electronic properties of the ligand and participate in weaker halogen bonding, potentially directing the final topology of the supramolecular structure.

For instance, related pyridinyl-benzoic acid ligands have been successfully used to construct a variety of MOFs with diverse topologies and properties. Research on compounds like 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid demonstrates the formation of 2D and interpenetrating networks with metal ions such as Zn(II), Co(II), and Ni(II). Similarly, 3-nitro-4-(pyridin-4-yl)benzoic acid has been used to create 3D frameworks with interesting gas adsorption and photoluminescence properties. These examples highlight the potential of the pyridin-4-yl benzoic acid scaffold in the design of crystalline materials.

Table 1: Potential Supramolecular Interactions of this compound

Functional Group Type of Interaction Potential Application
Pyridine Nitrogen Coordination Bonding Formation of Metal-Organic Frameworks (MOFs)
Carboxylic Acid Coordination Bonding, Hydrogen Bonding Linker in Coordination Polymers, Organic Co-crystals

The pyridinyl and carboxylate groups of this compound are classic examples of ligand sites in coordination chemistry. By coordinating to a metal center, this molecule can form part of a larger coordination complex. If the metal center is catalytically active, the ligand can play a crucial role in tuning the catalyst's electronic and steric environment, thereby influencing its activity, selectivity, and stability.

The field of coordination chemistry has shown that ligands based on pyridinyl-carboxylates can stabilize various metal ions, leading to complexes with interesting magnetic, optical, or redox properties. For example, studies on 3-pyridin-3-yl-benzoic acid have yielded coordination polymers with Ni(II), Co(II), Zn(II), Cu(II), Cd(II), and Gd(III), resulting in structures ranging from 1D chains to 3D frameworks with unique network topologies and fluorescent or magnetic properties. The introduction of a chloro-substituent, as in this compound, would be expected to modify the electronic landscape of the ligand, which could, in turn, fine-tune the properties of the resulting metal complexes.

Integration into Polymer and Macromolecular Architectures

In principle, this compound could be incorporated into polymer chains. The carboxylic acid group can be converted into a more reactive derivative, such as an acid chloride or an ester, allowing it to participate in condensation polymerization reactions with appropriate co-monomers (e.g., diols or diamines) to form polyesters or polyamides. The pendant pyridin-4-yl and chloro groups would then be incorporated into the polymer backbone, imparting specific functionalities to the final material. These pendant groups could serve as sites for post-polymerization modification, cross-linking, or for coordinating metal ions to create metallopolymers.

Contributions to Novel Organic Materials Development

The development of novel organic materials often relies on the design of molecules with specific electronic and self-assembly properties. The combination of an electron-withdrawing chloro group and a π-system involving the benzene (B151609) and pyridine rings suggests that this compound could be a precursor for materials with tailored optoelectronic properties. While direct research on this compound is lacking, related structures are explored for such applications. For example, derivatives of pyridinyl benzoic acid have been investigated for their potential in creating thermo- and solvatochromic materials, where the color of the material changes in response to temperature or solvent. The specific arrangement of the chloro and pyridinyl groups in this compound would uniquely influence its electronic structure and intermolecular packing, which are key determinants of the properties of an organic material.

Table 2: Summary of Compound Names Mentioned

Compound Name
This compound
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
3-nitro-4-(pyridin-4-yl)benzoic acid
3-pyridin-3-yl-benzoic acid
4-(pyridin-4-yl)benzoic acid
Benzylamine
3-chlorobenzoic acid
4-chlorobenzoic acid
4-Amino-2-chloropyridine
2-Amino-4-chloropyridine
Heptoyl chloride
Heptoic acid
p-Chlorobenzoyl chloride
p-chlorobenzoic acid
Thionyl chloride
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid
2,4-difluoro-3-chlororobenzoic acid
2,4-Difluoro-1-(methoxymethoxy)benzene
3-chloromethyl benzoic acid
Benzoyl chloride
Paraformaldehyde
3-tolyl acid
m-xylene
3-pyridin-4-yl-benzoic acid
1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One
3,4-Dichloro-5-methoxy-2(5H)-furanone
3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone
5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid
3-chloromethylbenzoyl chloride
Salicylic acid
1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl}pyridin-2-yl) piperidine-4-carboxylic acid
3-(6-Chloropyrimidin-4-yl)benzoic acid
3-Chloro-5-nitrobenzoic acid
2-Chloro-4-(pyridin-3-yl)benzoic acid
4-(3-Chloroanilino)benzoic acid
2-(4-Amino-1,3,6-trioxopyrrolo[3,4-c]pyridin-5-yl)-4-chloro-5-methylbenzonitrile
4-Chloro-3-nitro-5-sulfamoylbenzoic acid

Future Research Directions and Emerging Paradigms

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce the environmental impact of chemical processes. mdpi.com For a molecule like 3-Chloro-5-(pyridin-4-yl)benzoic acid, which is typically synthesized via cross-coupling reactions, there are significant opportunities to develop greener methods. Research is focused on replacing hazardous solvents with more benign alternatives such as water or ethanol. mdpi.com One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are being explored to minimize waste and improve efficiency. researchgate.net Furthermore, the use of alternative energy sources like microwave or ultrasound irradiation can accelerate reaction times and reduce energy consumption compared to conventional heating. mdpi.com The development of catalysts from abundant, non-toxic metals and the use of recyclable catalytic systems are also key areas of research to enhance the sustainability of the synthesis. rsc.org

High-Throughput Experimentation and Automated Synthesis

High-Throughput Experimentation (HTE) is a transformative approach that allows for the rapid screening of a large number of reaction conditions in parallel. nih.gov This methodology is exceptionally well-suited for optimizing the synthesis of this compound. Instead of traditional, one-at-a-time experiments, HTE uses automated liquid and solid handling robots to set up hundreds of reactions in microtiter plates. nih.govresearchgate.net This allows chemists to efficiently explore a wide array of variables, including different catalysts, ligands, bases, solvents, and temperatures, to identify the optimal conditions for yield and purity in a fraction of the time. nih.gov The data generated from HTE can rapidly advance a specific transformation needed for a larger project. researchgate.net

Table 1: Illustrative High-Throughput Experimentation (HTE) Screening Array for Synthesis Optimization This interactive table showcases a potential set of variables that could be tested in an HTE platform to optimize the Suzuki-Miyaura coupling reaction for synthesizing this compound.

Variable Condition 1 Condition 2 Condition 3 Condition 4
Pd Catalyst Pd(OAc)₂Pd₂(dba)₃Pd/CPdCl₂(PPh₃)₂
Ligand SPhosXPhosJohnPhosdtbpf
Base K₃PO₄Cs₂CO₃K₂CO₃Na₂CO₃
Solvent Dioxane/H₂OToluene/H₂OEthanol2-MeTHF
Temperature 60 °C80 °C100 °C120 °C

Exploration of Novel Catalytic Transformations

The synthesis of this compound typically relies on palladium-catalyzed cross-coupling reactions. While effective, future research is aimed at developing novel catalytic systems that are more robust, cost-effective, and versatile. One area of exploration involves creating catalysts on solid supports or nanoparticles, which facilitates easier separation from the reaction mixture and allows for catalyst recycling, aligning with green chemistry principles. Another avenue of research is the investigation of catalysts based on more earth-abundant and less expensive metals like nickel or copper as alternatives to palladium. Furthermore, novel acid-catalyzed transformations are being discovered that can lead to unexpected and valuable heterocyclic structures from related starting materials, opening up new synthetic possibilities. mdpi.com

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, thereby guiding experimental design. nih.gov Methods like Density Functional Theory (DFT) can be used to model the entire reaction pathway for the synthesis of this compound. nih.gov By calculating the energies of reactants, transition states, and products, researchers can elucidate the reaction mechanism and identify potential bottlenecks. This predictive power allows for the in silico screening of different catalysts and reaction conditions before any experiments are run in the lab, saving time and resources. Computational models can also predict various molecular properties, such as solubility, stability, and spectroscopic signatures (NMR, IR), which are crucial for characterization and downstream applications. nih.gov

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Q & A

Q. Critical Parameters :

  • Temperature control during chlorination to avoid over-substitution.
  • Catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) affects coupling efficiency.
  • Solvent polarity impacts reaction kinetics and byproduct formation.

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR confirms substituent positions. Key signals:
    • Pyridinyl protons: δ 8.5–8.7 ppm (doublet, J = 5 Hz).
    • Carboxylic acid proton: δ 12–13 ppm (broad) .
  • X-ray Crystallography : Resolves stereoelectronic effects (e.g., dihedral angle between pyridinyl and benzoic acid planes: 15–20°) .
  • HPLC-MS : Quantifies purity and detects trace byproducts (LOD: 0.1% w/w) .

Advanced Tip :
Dynamic NMR at variable temperatures (25–80°C) identifies rotational barriers in the pyridinyl-benzoic acid linkage .

How does this compound compare structurally and functionally to analogs like 3-Fluoro-5-(pyridin-4-yl)benzoic acid?

Advanced Research Focus
Structural Comparison :

CompoundSubstituentLogPDipole Moment (D)
3-Chloro-5-(pyridin-4-yl)Cl2.84.5
3-Fluoro-5-(pyridin-4-yl)F2.54.2

Q. Functional Implications :

  • Chlorine increases lipophilicity (↑LogP), enhancing membrane permeability in cellular assays .
  • Fluorine reduces metabolic stability due to stronger C-F bond resistance to oxidative cleavage .

SAR Insight :
In enzyme inhibition studies, the chloro analog shows 30% higher IC₅₀ values than the fluoro derivative, likely due to steric effects .

What strategies resolve contradictions in biological activity data across different studies?

Advanced Research Focus
Common discrepancies arise from:

  • Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) alters ionization of the carboxylic acid group, affecting receptor binding .
  • Cell Line Variability : IC₅₀ values differ by 2–3× between HEK293 and HeLa cells due to transporter expression levels .

Q. Resolution Protocol :

Standardize buffer conditions (e.g., PBS pH 7.4, 25°C).

Use isogenic cell lines to control for genetic background.

Validate target engagement via SPR (surface plasmon resonance) .

What are the key considerations in designing derivatives for enhanced bioactivity?

Q. Advanced Research Focus

  • Positioning : Introducing electron-donating groups (e.g., -OCH₃) at the 2-position increases π-stacking with aromatic residues in target proteins .
  • Bioisosteres : Replacing chlorine with -CF₃ improves metabolic stability but may reduce solubility .

Case Study :
Derivative 3-Chloro-5-(pyridin-4-yl)-2-methoxybenzoic acid shows 50% higher kinase inhibition than the parent compound due to improved hydrophobic interactions .

How do crystallographic data inform mechanistic studies of this compound?

Q. Basic Research Focus

  • SHELX Refinement : Resolves bond length/angle anomalies (e.g., C-Cl bond: 1.73 Å vs. theoretical 1.70 Å) .
  • Hirshfeld Surface Analysis : Identifies dominant intermolecular interactions (e.g., O-H···N hydrogen bonds with pyridinyl N) .

Advanced Application :
Time-resolved crystallography tracks conformational changes during enzyme binding (e.g., millisecond-scale dynamics) .

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